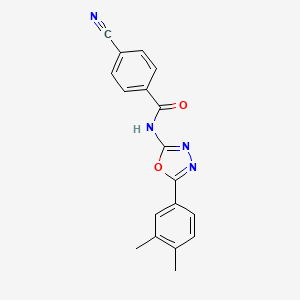
Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 6-Methyltetralin, 6-Methyl- (1,2,3,4-tetrahydronaphthalene), Naphthalene, 6-methyl-1,2,3,4-tetrahydro-, and 1,2,3,4-Tetrahydro-6-methylnaphthalene .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . This provides a visual representation of the molecule’s structure, which can be useful for understanding its properties and reactivity.Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate has been synthesized through various methods. For instance, Göksu et al. (2003) described a synthesis starting from naphthalene-2,3-diol, employing methods such as Friedel-Crafts acylation and Birch reduction (Göksu et al., 2003).
- Chemical Modification: This compound undergoes various chemical transformations. Dawson et al. (1983) synthesized derivatives that showed significant activity in reversing keratinization processes, highlighting its potential in pharmacological applications (Dawson et al., 1983).
- Formation of Specific Substituents: Pfau et al. (1978) explored its reactions with unsymmetrical dienophiles, leading to specific hydroxylic compounds (Pfau et al., 1978).
Biological and Pharmacological Applications
- Retinoid Activity: A study by Dawson et al. (1989) showed that structural modifications in certain methylated naphthalene derivatives, related to Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, can influence retinoid biological activity. This opens up avenues for its use in dermatological applications (Dawson et al., 1989).
Material Science Applications
- Use in Polymer Industry: Zhi (2002) reported the synthesis of polysubstituted diethyl 2,7-naphthalene dicarboxylates, derivatives of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, which are useful in the polymer industry for their heat resistance and application in print ink (Zhi, 2002).
Analytical Chemistry Applications
- Analytical Assays: Rissler et al. (1991) developed a high-performance liquid chromatographic assay for the determination of a derivative of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate in plasma, demonstrating its relevance in analytical chemistry (Rissler et al., 1991).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFILNTCSKLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)